2-Chlorooctanoyl-CoA

Enzyme Kinetics Fatty Acid Beta-Oxidation MCAD

Researchers investigating MCAD kinetics or active-site stereochemistry require a substrate that slows catalysis without abolishing activity. Generic acyl-CoA analogs yield non-comparable data due to profound halogen-dependent differences in reaction rate and stereoselectivity. 2-Chlorooctanoyl-CoA solves this challenge: - Retains 33% activity relative to octanoyl-CoA, enabling pre-steady-state kinetic analysis and intermediate trapping. - Supplied as a racemic mixture; only the S-enantiomer is recognized, allowing the R-enantiomer to serve as a competitive binding probe. - ≥95% purity, suitable for stopped-flow spectrophotometry and affinity probe development.

Molecular Formula C29H49ClN7O17P3S
Molecular Weight 928.2 g/mol
CAS No. 149542-21-2
Cat. No. B138056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooctanoyl-CoA
CAS149542-21-2
Synonyms2-chlorooctanoyl-CoA
2-chlorooctanoyl-coenzyme A
Molecular FormulaC29H49ClN7O17P3S
Molecular Weight928.2 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl
InChIInChI=1S/C29H49ClN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1
InChIKeySNCMDUSFYNOAEN-PMDCUQHOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorooctanoyl-CoA: A Specialized CoA Thioester


2-Chlorooctanoyl-CoA (CAS: 149542-21-2) is a medium-chain acyl-coenzyme A (CoA) thioester derivative in which the C2 position of octanoyl-CoA is substituted with a chlorine atom . This halogenation introduces a chiral center, resulting in a racemic mixture of R- and S-enantiomers. It functions as a substrate analog and mechanistic probe for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, particularly the medium-chain acyl-CoA dehydrogenase (MCAD) [1]. The compound is supplied as a research-grade reagent with a typical purity of ≥95%, as indicated by vendors . Its primary scientific utility lies in its ability to act as a partially active substrate for MCAD, enabling detailed kinetic and stereochemical studies of the enzyme's active site, distinguishing it from fully active natural substrates and completely inert inhibitors.

2-Chlorooctanoyl-CoA vs. Other Halo-Octanoyl-CoA Analogs


Generic substitution among 2-halo-octanoyl-CoA derivatives is scientifically invalid due to profound differences in their interaction with key metabolic enzymes. The physicochemical properties of the halogen substituent (Cl, Br, F) dictate not only the overall reaction rate but also the stereoselectivity of the enzyme-substrate interaction [1]. For instance, the chlorine atom in 2-chlorooctanoyl-CoA confers a distinct steric and electronic environment compared to bromine or fluorine, leading to a unique kinetic signature when processed by MCAD. The observed 10-fold difference in activity between the 2-chloro and 2-fluoro analogs underscores that these compounds are not functionally interchangeable and must be selected based on the specific mechanistic question being addressed [1]. Using an analog with a different halogen will yield non-comparable data and may misrepresent the native enzyme mechanism.

2-Chlorooctanoyl-CoA: Quantitative Evidence vs. Analogs


MCAD Substrate Activity Comparison

In a standard spectrophotometric assay using purified pig kidney MCAD, racemic 2-chlorooctanoyl-CoA exhibits 33% of the activity of the native substrate, octanoyl-CoA. This intermediate activity is distinct from the other 2-halo-octanoyl-CoA analogs, which are much poorer substrates, showing 6.6% and 3.5% activity for the 2-bromo- and 2-fluoro- derivatives, respectively [1]. This places 2-chlorooctanoyl-CoA as the most active of the halogenated series, making it a superior tool for studies requiring a partially active, yet significantly slowed, substrate.

Enzyme Kinetics Fatty Acid Beta-Oxidation MCAD Substrate Specificity

Stereoselective MCAD Interaction: S-Isomer Preference

The enzymatic activity of 2-halo-octanoyl-CoA derivatives is highly stereoselective. While the racemic mixture of 2-chlorooctanoyl-CoA shows 33% activity, this is almost entirely due to the S-enantiomer. For the closely related 2-bromo derivative, the S-enantiomer shows a rate of 18% that of octanoyl-CoA, while the R-enantiomer is essentially inactive (≈1% rate) [1]. This establishes that for the entire class of 2-halo-octanoyl-CoA analogs, the S-configuration is required for significant enzymatic turnover.

Enzyme Stereoselectivity Chiral Substrates MCAD Mechanistic Probes

Potential Activity in DGAT Pathway

In a distinct metabolic pathway, the structurally related analog 2-bromooctanoyl-CoA acts as a competitive inhibitor of diacylglycerol acyltransferase (DGAT), with a Ki of 1.5 µM, which is ~17-fold lower than the Km of the native substrate, palmitoyl-CoA (25 µM) [1]. While direct quantitative data for 2-chlorooctanoyl-CoA on DGAT is not available, the high inhibitory potency of the 2-bromo derivative suggests that the 2-chloro analog may also exhibit significant, and potentially different, interactions with DGAT and other acyl-CoA transferases.

Diacylglycerol Acyltransferase Triglyceride Synthesis Inhibitor Selectivity

2-Chlorooctanoyl-CoA Applications in Fatty Acid Metabolism Research


MCAD Kinetic and Mechanistic Studies

Researchers investigating the catalytic mechanism or substrate specificity of MCAD should prioritize 2-chlorooctanoyl-CoA. Its 33% residual activity relative to the natural substrate octanoyl-CoA [1] provides a slowed reaction rate ideal for pre-steady-state kinetic analysis (e.g., stopped-flow spectrophotometry) and for trapping enzyme-substrate intermediates. The compound's activity is significantly higher than the bromo- or fluoro- analogs, ensuring a robust signal while still decelerating the catalytic cycle for detailed mechanistic dissection.

Probing Active Site Stereochemistry

For studies aimed at mapping the chiral environment and stereochemical constraints of the MCAD active site, the racemic mixture of 2-chlorooctanoyl-CoA, or its purified S-enantiomer, is an essential tool. The strong stereoselectivity of the enzyme, where only the S-enantiomer is recognized as a substrate [1], allows researchers to use the R-enantiomer as a non-reactive, competitive binding probe to dissect binding affinity from catalytic turnover.

Cellular Fatty Acid Oxidation Studies

2-Chlorooctanoyl-CoA can be employed as a metabolic tracer or inhibitor in studies of mitochondrial and peroxisomal β-oxidation in cell lysates or isolated organelles. As a precursor to the 2-chlorooctanoyl-CoA thioester, 2-chlorooctanoic acid can be activated intracellularly to its CoA form, providing a tool to probe the flux of medium-chain fatty acids through the oxidation pathway and to evaluate the functional consequences of MCAD inhibition or deficiency in a complex biological matrix.

Affinity Probe and Inhibitor Library Synthesis

The CoA moiety of 2-chlorooctanoyl-CoA provides a convenient handle for further chemical modification. The compound can serve as a core scaffold for generating affinity chromatography resins or activity-based probes targeting acyl-CoA binding proteins. Its distinct activity profile and halogen substituent make it a valuable starting point for developing and screening libraries of novel MCAD or general acyl-CoA dehydrogenase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorooctanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.